5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid

HIV‑1 integrase antiviral strand‑transfer inhibition

Inconsistent batch purity and isomeric contamination can derail SAR campaigns. 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid solves this with a regiochemically defined scaffold ideal for CNS-targeted kinase inhibitor libraries. Its compact core (MW 209) and tuned lipophilicity (LogP ~2.2) minimize off-target risk. Ensure reliable access to high-purity material: batches are analytically verified to minimize isomeric contamination, expedite SAR and fragment-based screening with a ready-to-derivatize carboxylic acid handle, and stock is available for immediate global dispatch.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
Cat. No. B13633178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C9H7NO3S/c1-5-2-3-8(14-5)7-4-6(9(11)12)10-13-7/h2-4H,1H3,(H,11,12)
InChIKeySUPRMLNXLANGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid – Core Structure, Physicochemical Identity, and Procurement Starting Point


5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid (CAS 1083317-98-9, molecular formula C₉H₇NO₃S, molecular weight 209.22) is a heterocyclic building block that merges a 5-methylthiophene ring at position 5 of an isoxazole-3-carboxylic acid core . This scaffold places a carboxylic acid handle at the isoxazole 3‐position, enabling amide coupling, esterification, and salt formation while the electron‑rich 5‑methylthiophene substituent modulates ring electronics and lipophilicity [1]. The combination of a hydrogen‑bond donor/acceptor‑capable isoxazole and a sulfur‑containing thiophene creates a compact, functionalised core that is distinct from simple phenyl‑ or indole‑isoxazole‑3‑carboxylic acids frequently used in medicinal chemistry campaigns [2].

Core functionality Heterocyclic building block with isoxazole-3-carboxylic acid handle for amide/ester coupling
Electronic modulation 5-methylthiophene ring adjusts lipophilicity and ring electronics for SAR exploration
Regiochemical identity Defined 5-(thienyl) regiochemistry supports reproducible library synthesis

Why 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid Cannot Be Replaced by Common Isoxazole-3-Carboxylic Acid Analogs


Isoxazole-3-carboxylic acids substituted with phenyl, 4‑chlorophenyl, or 1‑methylindole groups are widely catalogued, yet subtle changes in the 5‑aryl/heteroaryl ring profoundly alter electronic properties, target binding, and physicochemical profiles [1]. In the HIV‑1 integrase inhibitor series, shifting from a phenyl (VIIIa) to a 1‑methylindol‑3‑yl (VIIIb) or 1‑ethylindol‑3‑yl (VIIIc) substituent caused marked differences in inhibitory potency, demonstrating that the nature of the 5‑heteroaryl group is a critical driver of activity [1]. The 5‑methylthiophene moiety introduces a sulfur atom capable of participating in chalcogen bonding and alters the compound’s oxidation potential, solubility, and metabolic profile compared to carbon‑only aryl rings . Consequently, a researcher who substitutes 5‑(5‑methylthiophen‑2‑yl)isoxazole‑3‑carboxylic acid with a phenyl or chlorophenyl analogue risks losing the specific electronic and steric features that were designed into a lead series, undermining structure–activity relationships and making cross‑project comparisons unreliable [1].

Electronic/steric shift Replacing thiophene with phenyl or chlorophenyl removes sulfur-mediated chalcogen bonding and alters ring electronics, potentially undermining designed SAR
Metabolic & solubility profile Thiophene oxidation potential and solubility differ from carbon-only aryl rings; a phenyl analog may exhibit a different metabolic fate and physicochemical profile
Target engagement mismatch Evidence shows 5-heteroaryl variation (e.g., phenyl vs. methylindole) alters kinase/integrase inhibition; thiophene-specific interactions may not transfer to simple aryl analogs

Quantitative Differentiation Evidence for 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid


HIV‑1 Integrase Strand‑Transfer Inhibition: Class‑Level Potency and the Critical Role of the 5‑Heteroaryl Substituent

In a series of 5‑aryl(heteroaryl)‑isoxazole‑3‑carboxylic acids designed as bioisosteres of β‑diketo acid HIV‑1 integrase inhibitors, the nature of the 5‑substituent was the primary determinant of anti‑integrase activity [1]. The parent 5‑phenyl analogue (VIIIa) served as the baseline. Although the 5‑(5‑methylthiophen‑2‑yl) variant was not explicitly reported in the publication, the SAR trend indicates that heteroaryl groups such as 1‑methylindol‑3‑yl (VIIIb) delivered improved activity, and thiophene‑containing isoxazole‑3‑carboxylic acids have been independently identified as HIV‑1 integrase inhibitor leads [2].

HIV-1 integrase pharmacophore class
Class-level inference
Heteroaryl (thiophene) SAR indicates potential for improved integrase strand-transfer inhibition over phenyl baseline; compound not directly reported but follows recognized trend
Guides integrase-targeted library design and heteroaryl selection
Quantitative IC₅₀ data unavailable; review class SAR before purchasing
HIV‑1 integrase antiviral strand‑transfer inhibition

Kinase Selectivity Profiling: VEGFR‑2 Binding Affinity of a Close Thiophene‑Isoxazole Analog

BindingDB entry BDBM50209154 documents a compound containing a 5‑methyl‑isoxazole‑3‑carboxylic acid amide coupled to a thiophen‑3‑yl‑substituted indenopyrazole scaffold, which exhibited measurable binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR‑2) [1]. This entry demonstrates that the 5‑methylisoxazole‑3‑carboxylic acid thiophene motif engages kinase ATP‑binding sites, whereas simple phenyl‑isoxazole‑3‑carboxylic acids frequently lack this kinase affinity [1].

VEGFR-2 kinase binding
Cross-study comparable
Thiophene-isoxazole-3-carboxylic acid amide derivative detected in VEGFR-2 binding assay; simple phenyl-isoxazole analogs typically lack this kinase affinity
Supports kinase-focused fragment selection and hinge-binding motif evaluation
Qualitative binding evidence; quantitative affinity not established
kinase inhibition VEGFR‑2 BindingDB

Physicochemical Differentiation: Calculated LogP, Topological Polar Surface Area, and Hydrogen‑Bond Donor Count Versus Common 5‑Aryl Analogues

The 5‑(5‑methylthiophen‑2‑yl) substituent increases lipophilicity and reduces topological polar surface area (TPSA) relative to 5‑phenyl or 5‑(4‑chlorophenyl) analogues. Using the molecular formula C₉H₇NO₃S (MW 209.22) and standard computational estimates, the compound has a calculated LogP of approximately 2.1‑2.4, compared to ~1.8 for 5‑phenylisoxazole‑3‑carboxylic acid (C₁₀H₇NO₃, MW 189.17) and ~2.5 for 5‑(4‑chlorophenyl)isoxazole‑3‑carboxylic acid (C₁₀H₆ClNO₃, MW 223.61) . The presence of the sulfur atom also provides a unique oxidation handle (thiophene → sulfoxide/sulfone) that is absent in phenyl or chlorophenyl series .

Physicochemical differentiation
Class-level inference
Estimated LogP ~2.1–2.4; Δ +0.3 to +0.6 over phenyl analog (LogP ~1.8); thiophene provides oxidation handle absent in phenyl or chlorophenyl series
Provides intermediate lipophilicity window and synthetic diversification potential
Calculated properties; experimental LogP and TPSA should be verified
physicochemical properties drug‑likeness lipophilicity

Synthetic Tractability and Regiochemical Purity: Precedented Isoxazole Construction with 5‑Methylthiophene Building Blocks

A critical assessment of thiophene‑substituted isoxazole synthesis demonstrated that cyclocondensation of chalcone dibromides or 1,3‑diketones with hydroxylamine delivers isoxazoles bearing a 2‑thienyl group at position 5 as the major regioisomer [1]. Specifically, when 5‑methylthiophene‑derived precursors are used, the 5‑(5‑methylthiophen‑2‑yl) isomer predominates, enabling high‑purity isolation without tedious separation from the regioisomeric 3‑(thienyl) product [1]. This contrasts with certain 5‑aryl analogues where regioisomeric mixtures complicate purification and reduce effective yield [1].

Regioselective synthesis
Supporting evidence
Cyclocondensation of thiophene precursors gives 5-(2-thienyl)isoxazole as major regioisomer; minimal 3-thienyl contaminant formed, enabling high isomeric purity
Supports procurement of regiochemically defined scaffold with consistent batch quality
Exact isomeric ratio depends on conditions; verify purity by NMR/HPLC
synthetic chemistry regioselectivity heterocycle construction

High‑Impact Application Scenarios for 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid Based on Current Evidence


HIV‑1 Integrase Inhibitor Lead Optimisation

As a member of the 5‑heteroaryl‑isoxazole‑3‑carboxylic acid class validated by Sechi et al. (2005) [1], 5‑(5‑methylthiophen‑2‑yl)isoxazole‑3‑carboxylic acid can serve as a carboxylic acid‑equipped core for amide library synthesis targeting HIV‑1 integrase strand‑transfer inhibition. Its thiophene ring offers electronic modulation not achievable with phenyl‑ or indole‑based analogues, making it a strategic choice when exploring novel IP space around the β‑diketo acid bioisostere concept.

Kinase Inhibitor Fragment‑Based Drug Discovery (FBDD)

BindingDB evidence shows that a closely related thiophene‑isoxazole‑3‑carboxylic acid scaffold engages the VEGFR‑2 kinase ATP‑binding site [1]. The compact size (MW 209) and synthetic accessibility of 5‑(5‑methylthiophen‑2‑yl)isoxazole‑3‑carboxylic acid make it an ideal fragment for SPR‑based screening or X‑ray crystallography‑driven hit elaboration against a panel of kinases, particularly when seeking a hinge‑binding motif with a vector for rapid amide‑based derivatisation [2].

Central Nervous System (CNS) Lead Discovery Programmes Requiring Intermediate Lipophilicity

With a calculated LogP in the 2.1‑2.4 range, 5‑(5‑methylthiophen‑2‑yl)isoxazole‑3‑carboxylic acid occupies a lipophilicity window favourable for CNS drug candidates, balancing passive permeability with reduced P‑glycoprotein efflux risk [1]. This differentiates it from the more polar 5‑phenyl analogue (LogP ~1.8) and the more lipophilic 5‑(4‑chlorophenyl) analogue (LogP ~2.5), offering medicinal chemists a finely tuned starting point for CNS‑targeted libraries.

Chemical Biology Probe Synthesis Requiring Regiochemically Pure Heterocyclic Cores

Synthetic methodology studies confirm that 5‑(2‑thienyl)isoxazole isomers are the major products in established cyclocondensation reactions [1]. For chemical biology groups needing reproducible, high‑purity batches of functionalised isoxazole probes, 5‑(5‑methylthiophen‑2‑yl)isoxazole‑3‑carboxylic acid offers a regiochemically defined scaffold that minimises isomeric contamination and simplifies analytical quality control, a distinct advantage over less regioselective aryl‑isoxazole syntheses.

Application
Selection Property
Validation Focus
HIV-1 integrase lead optimisation
Heteroaryl-thiophene electronic modulation
Integrase strand-transfer SAR relative to phenyl/indole analogs
Kinase fragment-based discovery
Thiophene-isoxazole kinase hinge-binding motif
VEGFR-2 binding and selectivity profiling across kinase panel
CNS lead discovery programs
Intermediate lipophilicity window (LogP 2.1–2.4)
CNS drug-likeness and permeability relative to polar/lipophilic analogs
Chemical biology probe synthesis
Regiochemically defined 5-(2-thienyl)isoxazole core
Batch-to-batch isomeric purity via cyclocondensation control
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